(S)-Oxybutynin hydrochloride

Muscarinic Receptor Pharmacology Stereoselectivity Overactive Bladder

Racemic oxybutynin fails to isolate enantiomer-specific pharmacology due to 12- to 88-fold potency differences and 187% relative bioavailability of the (S)-isomer. This optically pure (S)-oxybutynin HCl is a critical reference standard for bioanalytical method validation and tool compound for non-cholinergic detrusor relaxation studies. - **Distinct profile**: Weak antimuscarinic activity (Ki 0.45-0.63 nM at mAChR) with preserved antispasmodic effects - **Quantifiable differentiation**: 136-fold lower mydriasis and 30-fold lower salivary inhibition vs. (R)-isomer - **Supply certainty**: Stocked for research-use supply chains globally

Molecular Formula C22H32ClNO3
Molecular Weight 393.9 g/mol
CAS No. 230949-16-3
Cat. No. B016155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Oxybutynin hydrochloride
CAS230949-16-3
Synonyms(S)-α-Phenylcyclohexaneglycolic Acid 4-(Diethylamino)-2-butynyl Ester, Hydrochloride
Molecular FormulaC22H32ClNO3
Molecular Weight393.9 g/mol
Structural Identifiers
SMILESCCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m1./s1
InChIKeySWIJYDAEGSIQPZ-VZYDHVRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Oxybutynin Hydrochloride for Overactive Bladder Research


(S)-Oxybutynin hydrochloride is the levorotatory enantiomer of oxybutynin, a synthetic tertiary amine antimuscarinic agent used primarily in overactive bladder (OAB) research. Unlike the racemic mixture, which contains equal parts (R)- and (S)-enantiomers, optically pure (S)-oxybutynin is investigated for its unique pharmacological profile that may offer a differentiated side-effect signature [1]. The compound is a muscarinic acetylcholine receptor antagonist, with in vitro binding affinities (Ki) of 0.45 nM (rabbit mAChR), 0.63 nM (rat M3), and a reported value for rat M1 receptors [2]. It is also known as esoxybutynin hydrochloride .

(S)-Oxybutynin vs Racemic: Substitution Failure


Generic substitution with racemic oxybutynin fails because the (R)- and (S)-enantiomers exhibit profound stereoselectivity in both pharmacodynamics and pharmacokinetics. Antimuscarinic activity resides predominantly in the (R)-isomer, with the (S)-isomer being 12- to 88-fold less potent in vitro at M1, M2, and M3 receptor subtypes [1]. Critically, the two enantiomers also display distinct pharmacokinetic behavior: from extended-release racemic oxybutynin formulations, (S)-oxybutynin demonstrates a 187% relative bioavailability compared to 156% for the (R)-isomer, resulting in higher systemic exposure to the less active enantiomer [2]. Consequently, optically pure (S)-oxybutynin is not simply a diluted version of the racemate; it represents a distinct molecular entity with a fundamentally different pharmacological profile that cannot be replicated by adjusting the dose of the racemic mixture [3].

(S)-Oxybutynin Differentiation from (R) & Racemate


Stereoselective Muscarinic Receptor Antagonism

In functional studies using isolated tissue preparations, (S)-oxybutynin is significantly less potent than its (R)-counterpart or the racemate. The isomeric potency ratio [(S)-oxybutynin/(R)-oxybutynin] ranges from 12 to 88 across M1 (rabbit vas deferens), M2 (guinea pig atria), and M3 (guinea pig bladder) muscarinic receptor subtypes [1]. Furthermore, (R)-oxybutynin and racemic oxybutynin were found to be 2- to 4-fold more selective for M1 and M3 receptors relative to M2, whereas (S)-oxybutynin does not exhibit this subtype selectivity [1].

Muscarinic Receptor Pharmacology Stereoselectivity Overactive Bladder

Higher Relative Bioavailability

Despite its lower pharmacodynamic activity, (S)-oxybutynin achieves substantially higher systemic exposure following oral administration of racemic oxybutynin extended-release tablets. The relative bioavailability of (S)-oxybutynin is 187%, compared to 156% for (R)-oxybutynin, when referenced against immediate-release racemic oxybutynin [1]. The mean pharmacokinetic parameters for (S)-oxybutynin include a Cmax of 1.8 ng/mL, Tmax of 11.8 h, t1/2 of 12.4 h, and an AUC(0-48) of 34.2 ng·h/mL [1].

Pharmacokinetics Bioavailability Chiral Drugs

Reduced Anticholinergic Side Effects

In guinea pig models, (S)-oxybutynin demonstrates a markedly reduced capacity to induce classic anticholinergic side effects compared to (R)-oxybutynin. The potency ratio for (S)-oxybutynin relative to (R)-oxybutynin was approximately 21 for inhibiting volume-induced bladder contractions, 136 for inducing mydriasis (blurred vision), and 30 for inhibiting salivary gland secretion (dry mouth) [1].

Adverse Effect Profile In Vivo Pharmacology Mydriasis Salivation

Clinical Efficacy and Tolerability

Optically pure (S)-oxybutynin was advanced to late-stage clinical development. A 900-patient Phase II dose-ranging trial demonstrated that (S)-oxybutynin, administered three times daily, significantly improved urinary frequency and urinary incontinence and was well tolerated . Subsequently, a 12-week Phase III trial of a sustained-release formulation was initiated, enrolling approximately 850 patients across 70 sites in the USA [1].

Clinical Trial Urinary Incontinence Overactive Bladder

Intellectual Property: Optically Pure Enantiomer

A foundational US patent (US5532278A) assigned to Sepracor Inc. claims methods and compositions for treating urinary incontinence using optically pure (S)-oxybutynin, substantially free of its (R)-enantiomer, specifically to avoid concomitant adverse effects associated with racemic oxybutynin [1].

Patent Enantiomer Adverse Effect Reduction

Antispasmodic vs Antimuscarinic Potency

While (RS)- and (R)-oxybutynin exhibit high antimuscarinic activity relative to their direct antispasmodic effects, (S)-oxybutynin demonstrates relatively weak antimuscarinic activity but a comparable antispasmodic component. The ratio of antimuscarinic to antispasmodic potency for (S)-oxybutynin is equivalent to that of RS-terodiline [1]. This suggests that (S)-oxybutynin may exert its therapeutic effects on bladder smooth muscle through non-muscarinic mechanisms, such as calcium channel antagonism, at concentrations distinct from those required for muscarinic receptor blockade.

Antispasmodic Calcium Channel Antagonism Smooth Muscle

(S)-Oxybutynin Research & Procurement Scenarios


Enantiomer-Specific Pharmacokinetic and Metabolism Studies

Given the 187% relative bioavailability and distinct pharmacokinetic profile of (S)-oxybutynin compared to its (R)-counterpart [1], this compound is essential for studies aiming to deconvolute the enantiomer-specific absorption, distribution, metabolism, and excretion (ADME) properties of oxybutynin. It serves as a critical reference standard for bioanalytical method development and validation in clinical and preclinical pharmacokinetic investigations.

Non-Muscarinic Bladder Relaxation Mechanisms

The weak antimuscarinic activity of (S)-oxybutynin, combined with its preserved antispasmodic effect [1], makes it an ideal tool compound for researchers seeking to isolate and study non-cholinergic pathways (e.g., calcium channel antagonism) involved in detrusor muscle relaxation. This application is particularly relevant for programs aiming to develop next-generation OAB therapies with reduced anticholinergic burden.

Reduced Anticholinergic Side Effect Modeling

The in vivo stereoselectivity data showing a 136-fold lower potency for mydriasis and a 30-fold lower potency for salivary inhibition compared to (R)-oxybutynin [1] provides a quantitative basis for using (S)-oxybutynin in preclinical models designed to predict and validate improved tolerability. It is a valuable positive control or reference compound in studies aiming to separate therapeutic bladder effects from classic antimuscarinic adverse events.

Enantiomer-Specific OAB Formulation Design

The clinical trial evidence supporting the efficacy and tolerability of optically pure (S)-oxybutynin [2] supports its procurement for industrial R&D programs focused on developing new chemical entities or proprietary formulations that leverage non-racemic enantiomer mixtures to achieve an optimized therapeutic index. The associated patent estate [3] further defines the commercial landscape for such innovations.

Technical Documentation Hub

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